2-Bromo-3-methylpyridin-4-amine

Physical chemistry Crystallinity Procurement stability

Minimize cold-chain logistics and simplify inventory for CNS drug discovery. This 4-aminopyridine derivative is a room-temperature-stable solid (mp 121°C), eliminating the refrigerated storage required by lower-melting isomers. - Achieves quantitative cross-coupling yields under CO₂ atmosphere, enabling tandem carboxylation-coupling workflows. - Selective extraction at pH 3-4 removes basic impurities without chromatography, preserving acid-sensitive intermediates. - LogP 2.32 and C2-bromine handle support library synthesis targeting optimal blood-brain barrier penetration.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 79055-61-1
Cat. No. B1280531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylpyridin-4-amine
CAS79055-61-1
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1Br)N
InChIInChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9)
InChIKeyNYMGGRYETCRBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methylpyridin-4-amine: Properties & Classification


2-Bromo-3-methylpyridin-4-amine (CAS 79055-61-1, molecular formula C₆H₇BrN₂, molecular weight 187.04 g/mol) is a polysubstituted pyridine derivative belonging to the 4-aminopyridine class . The compound possesses three distinct reactive sites: a C2-position bromine atom enabling Pd-catalyzed cross-coupling reactions, a C4-position primary amine for amidation or Buchwald-Hartwig amination, and a C3-position methyl group that introduces steric and electronic modulation [1]. Its InChIKey is NYMGGRYETCRBSP-UHFFFAOYSA-N, and it is commercially available as a solid with typical purity specifications of 95% to 98% .

Irreplaceability vs. Generic 2-Bromopyridines


Substitution of 2-Bromo-3-methylpyridin-4-amine with in-class analogs (e.g., 2-bromo-5-methylpyridin-4-amine or unsubstituted 4-amino-2-bromopyridine) introduces measurable changes in physical properties, regiochemical reaction outcomes, and purification workflows. The C3-methyl group adjacent to the C4-amine establishes a distinctive steric environment that alters the compound's crystallinity, chromatographic behavior, and the regioselectivity of subsequent C2-coupling steps [1]. In cross-coupling reactions, the presence of the 4-amino group enables a characteristic reversal of optimal atmospheric conditions relative to non-amino 2-halopyridines—4-aminopyridines yield quantitatively under CO₂ atmosphere while 2-halopyridines perform optimally under N₂, demonstrating that substitution without accounting for the amino substituent leads to suboptimal reaction yields [2].

Comparative Evidence Against Closest Analogs


Melting Point and Physical State Differentiation

2-Bromo-3-methylpyridin-4-amine exists as a solid at room temperature with a reported melting point of 121 °C (measured in benzene) . In contrast, its positional isomer 2-bromo-5-methylpyridin-4-amine (CAS 79055-60-0) exhibits a significantly lower melting point of 66.7 °C . The 54.3 °C difference in melting point directly impacts material handling during procurement and laboratory workflows. Solid 2-Bromo-3-methylpyridin-4-amine is stored at room temperature under ambient conditions , whereas the low-melting 5-methyl isomer requires refrigerated storage at 2–8 °C under inert gas .

Physical chemistry Crystallinity Procurement stability

Suzuki Coupling Atmosphere Selectivity

In Pd-catalyzed Suzuki-Miyaura coupling with phenylboronic acid using Pd(TPP)₂Cl₂/K₃PO₄ in acetonitrile-water biphasic solvent, 2-halo-4-aminopyridines produce quantitative yields of coupled products under CO₂ atmosphere, while under identical CO₂ conditions, 2-halopyridines lacking the 4-amino group yield poorly [1]. Conversely, under N₂ atmosphere, 2-halopyridines give quantitative yields while 2-halo-4-aminopyridines perform poorly [1]. 2-Bromo-3-methylpyridin-4-amine retains the 4-amino group critical to this atmospheric selectivity profile, whereas unsubstituted 2-bromopyridine or 2-bromo-3-methylpyridine (without the 4-amino group) would follow the opposite N₂-favoring behavior.

Cross-coupling Suzuki-Miyaura Reaction optimization

Lipophilicity Advantage Over Chloro Analog

2-Bromo-3-methylpyridin-4-amine has a calculated LogP value of 2.32 (XLogP3-AA) [1]. This represents a significant increase in lipophilicity compared to its chloro-substituted analog 2-chloro-3-methylpyridin-4-amine (LogP approximately 1.6–1.8 based on typical chloro-to-bromo LogP increments of 0.5–0.7 units for pyridine derivatives). The ΔLogP ≈ 0.5–0.7 enables enhanced retention on reversed-phase HPLC columns (C18), providing greater resolution from more polar synthetic impurities and simplifying purification workflows .

Lipophilicity Chromatography ADME optimization

Basicity Modulation and Extraction Selectivity

2-Bromo-3-methylpyridin-4-amine exhibits a predicted pKa of 2.38 ± 0.18 (protonation of pyridine nitrogen) , whereas its 5-methyl positional isomer 2-bromo-5-methylpyridin-4-amine (CAS 79055-60-0) has a predicted pKa of 5.26 ± 0.42 . This 2.88 unit pKa difference reflects the electron-withdrawing effect of bromine at the ortho position relative to the ring nitrogen in the target compound versus the para-substituted pattern in the comparator. The lower pKa indicates the target compound remains predominantly unprotonated under mildly acidic conditions (pH 3–5) where the 5-methyl isomer would exist in protonated form.

Acid-base chemistry Extraction Purification

2-Bromo-3-methylpyridin-4-amine: Optimal Applications


Ambient-Stable Solid for Long-Term Inventory

2-Bromo-3-methylpyridin-4-amine is ideally suited for procurement scenarios requiring ambient storage without cold-chain logistics. Its melting point of 121 °C supports stable room-temperature storage as a crystalline solid, unlike the 5-methyl positional isomer (66.7 °C melting point) which requires refrigerated storage at 2–8 °C under inert atmosphere . Laboratories and CROs seeking to minimize cold-storage footprint and simplify inventory management for long-term synthetic campaigns should prioritize this compound over lower-melting regional isomers.

Suzuki Coupling Under CO₂ Atmosphere

The 4-aminopyridine structural motif in 2-Bromo-3-methylpyridin-4-amine confers quantitative coupling yields under CO₂ atmosphere in Pd-catalyzed Suzuki-Miyaura reactions [1]. This property makes the compound particularly valuable in synthetic sequences where CO₂ is intentionally introduced—for example, as an in-situ pH modulator for pH-sensitive substrates, as part of flow chemistry CO₂ pressurization setups, or when tandem carboxylation-coupling transformations are desired. In such workflows, alternative 2-bromopyridines lacking the 4-amino group would perform poorly under CO₂ and would require an atmospheric switch to N₂, disrupting one-pot procedural continuity.

Medicinal Chemistry Scaffold for CNS Penetration

With a LogP of 2.32, 2-Bromo-3-methylpyridin-4-amine occupies a favorable lipophilicity window for CNS drug discovery programs targeting blood-brain barrier penetration, where LogP values between 2 and 3 are empirically associated with optimal CNS exposure [2]. The bromine atom provides a reactive handle for Suzuki coupling to introduce diverse aryl or heteroaryl groups while maintaining the core LogP within a drug-like range. This compound is a strategic choice over more lipophilic (e.g., iodo-substituted) or more polar (e.g., chloro-substituted) analogs when balancing synthetic utility with physiochemical property constraints is critical.

Acid-Base Extraction for Streamlined Purification

The low pKa of 2-Bromo-3-methylpyridin-4-amine (2.38 ± 0.18) enables selective organic-phase extraction under mildly acidic conditions (pH 3–4) where higher-pKa positional isomers (e.g., 2-bromo-5-methylpyridin-4-amine, pKa 5.26) would remain protonated and partition into the aqueous phase . This differential extraction behavior provides a practical purification advantage in multi-step syntheses, reducing reliance on chromatography and improving overall isolated yields. Procurement of this compound is particularly justified when the synthetic route includes acid-sensitive intermediates that preclude strong acid workups but still require removal of basic impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-methylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.